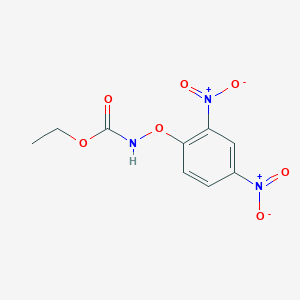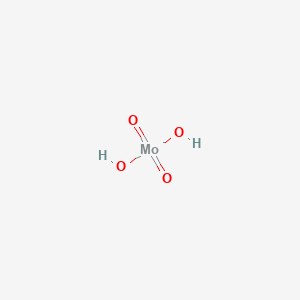![molecular formula C13H10N2 B089319 2-Phenyl-1H-pyrrolo[2,3-b]pyridin CAS No. 10586-52-4](/img/structure/B89319.png)
2-Phenyl-1H-pyrrolo[2,3-b]pyridin
Übersicht
Beschreibung
2-Phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that consists of a pyrrole ring fused to a pyridine ring with a phenyl group attached at the second position.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Wirkmechanismus
Target of Action
The primary targets of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
2-Phenyl-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . This compound has shown potent activities against FGFR1, 2, and 3 . Upon binding to FGFRs, the compound prevents the receptor’s dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, thereby inhibiting the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by 2-Phenyl-1H-pyrrolo[2,3-b]pyridine affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis . By inhibiting these pathways, the compound can potentially halt the progression of cancer.
Result of Action
The inhibition of FGFRs by 2-Phenyl-1H-pyrrolo[2,3-b]pyridine can lead to a decrease in cell proliferation and an increase in apoptosis . For instance, one derivative of this compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemische Analyse
Biochemical Properties
2-Phenyl-1H-pyrrolo[2,3-b]pyridine has been found to interact with various enzymes and proteins. For instance, it has been associated with fibroblast growth factor receptor (FGFR) inhibitors . FGFRs play a crucial role in various types of tumors, making them an attractive target for cancer therapy .
Cellular Effects
In cellular processes, 2-Phenyl-1H-pyrrolo[2,3-b]pyridine has shown significant effects. For example, it has been reported to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
At the molecular level, 2-Phenyl-1H-pyrrolo[2,3-b]pyridine exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, it has been found to exhibit potent inhibitory activity against FGFR1, 2, and 3 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with phenylacetylene in the presence of a palladium catalyst can yield the desired compound . Another method involves the use of a one-pot cascade reaction, which is metal-free and involves the cyclization of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone .
Industrial Production Methods: Industrial production of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine: Lacks the phenyl group at the second position.
5-Methyl-1H-pyrrolo[2,3-b]pyridine: Contains a methyl group instead of a phenyl group.
5-Chloro-1H-pyrrolo[2,3-b]pyridine: Contains a chlorine atom instead of a phenyl group.
Uniqueness: 2-Phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the phenyl group, which can enhance its biological activity and chemical reactivity compared to its analogs. This structural feature allows for greater versatility in its applications and potential therapeutic benefits .
Eigenschaften
IUPAC Name |
2-phenyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-5-10(6-3-1)12-9-11-7-4-8-14-13(11)15-12/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWLAQVKIFDULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345737 | |
| Record name | 2-Phenyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10586-52-4 | |
| Record name | 2-Phenyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key chemical reactions 2-Phenyl-1H-pyrrolo[2,3-b]pyridine can undergo, and what structural insights do these reactions provide?
A1: 2-Phenyl-1H-pyrrolo[2,3-b]pyridine demonstrates reactivity with various electrophiles, preferentially at the 3-position [, ]. For example, it undergoes nitration, nitrosation, halogenation, and reactions with Mannich bases primarily at this position. This selectivity suggests that the 3-position possesses the highest electron density, likely influenced by the nitrogen atoms within the ring system. Interestingly, reaction with chloroform under basic conditions leads to ring expansion, forming a 1,8-naphthyridine derivative []. This highlights the potential for this scaffold to undergo rearrangements and expansions, opening avenues for synthesizing diverse chemical entities.
Q2: The research mentions the use of spectroscopic techniques in characterizing 2-Phenyl-1H-pyrrolo[2,3-b]pyridine. What specific information can these techniques provide about this compound?
A2: The studies employed infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm the structures of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine and its derivatives [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














